molecular formula C22H20N4O3 B2934016 (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396891-87-4

(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2934016
CAS No.: 1396891-87-4
M. Wt: 388.427
InChI Key: DYQOSBZKHNQBOW-ZHACJKMWSA-N
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Description

The compound (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide features a 1,2,4-oxadiazole core substituted with a cinnamoyl-functionalized azetidine ring and an N-methylbenzamide group. The 1,2,4-oxadiazole moiety is renowned for its metabolic stability and versatility in drug design, while the azetidine ring introduces conformational rigidity.

Properties

IUPAC Name

N-methyl-3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-23-21(28)17-9-5-8-16(12-17)20-24-22(29-25-20)18-13-26(14-18)19(27)11-10-15-6-3-2-4-7-15/h2-12,18H,13-14H2,1H3,(H,23,28)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOSBZKHNQBOW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Derivatives

Sulfonyl vs. Cinnamoyl Groups
  • Compound: 3-(5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide (CAS 1396767-38-6) Key Difference: Replaces the cinnamoyl group with a sulfonyl moiety.
Trifluoromethyl vs. Azetidine Substituents
  • Compound : 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2)
    • Key Difference : Lacks the azetidine and benzamide groups; features a trifluoromethyl (-CF₃) group.
    • Impact : The -CF₃ group increases electron-withdrawing effects and metabolic resistance, whereas the azetidine in the target compound may enhance target selectivity via steric effects.
Antimicrobial and Antifungal Agents
  • Compound Class : 1,2,4-Oxadiazoles with hydroxy-phenyl substituents (e.g., 9c–9h)
    • Activity : Demonstrated efficacy against enteric pathogens.
    • Comparison : The target compound’s cinnamoyl-azetidine motif may broaden activity against Gram-positive bacteria or fungi due to increased lipophilicity.
Agricultural Bioactivities
  • Compound Class : 1,2,4-Oxadiazoles with methyl/heterocyclic substituents
    • Activity : Moderate nematocidal and antifungal effects.
    • Comparison : The target compound’s benzamide group could shift activity toward mammalian enzyme inhibition (e.g., kinase targets) rather than agricultural applications.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Sulfonyl Analogs : Higher polarity (e.g., CAS 1396767-38-6 ) improves solubility but may reduce bioavailability.

Metabolic Stability

  • 1,2,4-Oxadiazole Core : Resistant to hydrolysis, as seen in TFMO derivatives for PET imaging .

Common Pathways for 1,2,4-Oxadiazoles

  • Condensation Reactions : Analogous to methods for synthesizing N'-benzylidene hydrazides (e.g., 3a–3b ).
  • Coupling Agents : Use of HATU/NMM for amide bond formation, as in TFMO amides .

Unique Steps for Target Compound

  • Azetidine Functionalization : Likely involves cinnamoyl chloride coupling to azetidine, followed by oxadiazole ring cyclization.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

  • Methodology : A one-pot approach involving carboxamidation and cyclization reactions (e.g., using nitrile oxides and carboxylic acids) can yield the 1,2,4-oxadiazole ring. Evidence from analogous compounds suggests room-temperature reactions with good yields (e.g., 75–90%) when using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Key Considerations : Optimize stoichiometry of reagents (e.g., 1:1.2 molar ratio of nitrile oxide to carboxylic acid) and solvent choice (e.g., DMF or THF) to minimize side products.

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodology :

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) .
  • NMR : Analyze 1H/13C spectra to verify azetidine, cinnamoyl, and benzamide moieties. For example, the azetidine ring protons appear as distinct multiplets at δ 3.5–4.0 ppm .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodology :

  • Enzyme Inhibition : Test against targets like DPP-4 or kinases using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4) .
  • Receptor Binding : Screen for serotonin receptor (5-HT) affinity via competitive radioligand assays (e.g., [3H]-GR125743 displacement) .
    • Example Data : A related oxadiazole compound showed IC50 = 4.0 nM for S1P1 receptor binding .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for the oxadiazole ring .
  • Twinned Data : Apply the Hooft parameter or twin law matrix in SHELXL to address pseudo-merohedral twinning .
    • Case Study : A similar compound required a twin fraction of 0.32 (twin law -h, -k, l) to achieve R1 < 0.05 .

Q. What strategies address conflicting bioactivity results across cell lines?

  • Methodology :

  • Orthogonal Assays : Combine proliferation assays (e.g., MTT) with apoptosis markers (Annexin V/PI) to distinguish cytotoxic vs. cytostatic effects.
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG400) to improve bioavailability, as low solubility (e.g., <10 µM in PBS) can skew IC50 values .
    • Example : A DPP-4 inhibitor analog showed improved activity (IC50 = 50 nM vs. 200 nM) after solubility enhancement .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodology :

  • Analog Synthesis : Modify the cinnamoyl group (e.g., electron-withdrawing substituents) or benzamide (e.g., N-alkyl vs. N-aryl) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with S1P1 or 5-HT receptors .
    • Key Finding : Fluorination at the benzamide position increased metabolic stability (t1/2 = 4.2 h vs. 1.8 h in microsomes) in a related compound .

Future Directions

  • Synthesis : Develop flow chemistry protocols to scale up oxadiazole formation .
  • Mechanistic Studies : Use cryo-EM to resolve binding dynamics with GPCRs .
  • Translational Research : Evaluate pharmacokinetics in murine models with LC-MS/MS quantification .

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